molecular formula C26H27N5O3S2 B2558557 N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide CAS No. 1209695-02-2

N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide

Cat. No.: B2558557
CAS No.: 1209695-02-2
M. Wt: 521.65
InChI Key: JTHYJCHPSDMGQR-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a hybrid structure incorporating multiple pharmacophores, including a benzo[d]thiazole ring, a tetrahydrocyclopentapyrazole core, and a tosylpiperidine carboxamide group. Such intricate structures are often designed and screened for potential biological activity. The benzo[d]thiazole moiety is a privileged structure in medicinal chemistry, known to be present in compounds with a wide range of pharmacological activities. Molecules containing this scaffold have been investigated as kinase inhibitors, antimicrobial agents, and probes for various cellular pathways. The specific research value and mechanism of action for this compound require further experimental investigation and are not yet fully characterized in the scientific literature. Researchers are encouraged to explore its potential as a biochemical tool or a lead compound in therapeutic development programs. This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3S2/c1-17-11-13-19(14-12-17)36(33,34)30-15-5-6-18(16-30)25(32)28-24-20-7-4-9-21(20)29-31(24)26-27-22-8-2-3-10-23(22)35-26/h2-3,8,10-14,18H,4-7,9,15-16H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHYJCHPSDMGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C4CCCC4=NN3C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide is a novel entity that combines the pharmacological properties of benzothiazole and piperidine derivatives. This article explores its biological activities, particularly its antimicrobial and anticancer properties, supported by recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a complex structure that integrates a benzothiazole moiety with a piperidine core. The synthesis typically involves acylation reactions and can be achieved through various methods such as microwave-assisted synthesis or one-pot multicomponent reactions. The successful synthesis of similar compounds has been documented, highlighting the potential for biological activity due to the presence of the benzothiazole ring, known for its medicinal properties .

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzothiazoles have shown potent activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for several derivatives were reported to be in the range of 100 to 250 μg/mL, demonstrating their potential as effective antimicrobial agents .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

These findings suggest that the incorporation of the benzothiazole moiety into new compounds could enhance their efficacy against resistant strains of bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds containing pyrazole and thiazole structures have been reported to exhibit promising cytotoxicity against several cancer cell lines. For instance, IC50 values for related compounds were found to be as low as 6.9 µg/mL against HepG-2 cells and 13.6 µg/mL against HCT-116 cells .

Table 2: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µg/mL)
AHepG-26.9
BHCT-11613.6

These results indicate that compounds with similar structural features may also exhibit significant anticancer activity.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Benzothiazole derivatives often act as inhibitors of key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Many studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability.
  • Antibacterial Mechanisms : The disruption of bacterial cell wall synthesis is a common mechanism through which benzothiazole derivatives exert their antimicrobial effects.

Case Studies

Recent studies have focused on the synthesis and evaluation of benzothiazole-based compounds for their biological activities:

  • A study synthesized a series of pyrazolo[5,1-b]thiazole derivatives and evaluated their anticancer properties against multiple cell lines, revealing promising results that support further development .
  • Another investigation highlighted the potential use of these compounds in treating tuberculosis due to their enhanced activity against resistant strains .

Scientific Research Applications

Structure and Composition

The compound features a complex structure that includes a benzothiazole moiety, which is known for its broad spectrum of biological activities. The molecular formula is C22H24N4O2S, with a molecular weight of 396.52 g/mol.

Anticancer Activity

Numerous studies have indicated that compounds containing the benzothiazole structure exhibit potent anticancer properties. For example, derivatives of benzothiazole have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Research highlights that the introduction of piperidine and tosyl groups enhances these effects by improving solubility and bioavailability .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies demonstrate that derivatives exhibit significant inhibition against bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Neuroprotective Effects

Recent research has explored the neuroprotective potential of benzothiazole derivatives. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting their application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of signaling pathways involved in neuroinflammation is a key mechanism behind these effects .

Enzyme Inhibition

N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide has been investigated for its ability to inhibit key enzymes associated with various diseases. For instance, it has shown potential as a tyrosinase inhibitor, which is crucial for preventing melanin accumulation in skin disorders . This property opens avenues for cosmetic applications aimed at treating hyperpigmentation.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. This finding supports the potential use of benzothiazole derivatives in cancer therapeutics.

Case Study 2: Antimicrobial Activity

In another study, researchers evaluated the antimicrobial efficacy of several benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the benzothiazole structure enhanced antimicrobial activity significantly compared to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves heterocyclic coupling and functional group transformations. A plausible approach includes:

Core formation : Cyclocondensation of benzo[d]thiazole derivatives with tetrahydrocyclopenta[c]pyrazole intermediates under acidic conditions (e.g., H₂SO₄ catalysis) .

Piperidine-tosyl incorporation : Use of tosyl chloride for sulfonylation of the piperidine ring, followed by carboxamide coupling via chloroacetyl chloride acylation .

Optimization : Monitor reaction progress via TLC, and employ palladium-catalyzed cross-coupling for regioselective modifications .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to distinguish aromatic protons (δ 7.0–8.5 ppm for benzo[d]thiazole), cyclopentane hydrogens (δ 2.0–3.0 ppm), and tosyl methyl groups (δ 2.4 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation from theoretical values .
  • IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .

Q. How can in vitro biological activity screening be designed for this compound?

  • Methodological Answer :

  • Antimicrobial assays : Use microdilution methods (e.g., MIC determination) against Gram-positive/negative bacteria, with pH-adjusted media to assess activity dependence (reference: similar thiadiazole derivatives) .
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293), comparing IC₅₀ values to positive controls like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the tosylpiperidine moiety?

  • Methodological Answer :

  • Analog synthesis : Replace the tosyl group with methylsulfonyl or trifluoromethylsulfonyl variants to evaluate lipophilicity effects (logP measurements via HPLC) .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What analytical challenges arise in characterizing this compound, and how can they be resolved?

  • Methodological Answer :

  • Challenges : Poor solubility in common solvents (DMSO preferred) and lack of melting point data due to decomposition .
  • Solutions : Use hyphenated techniques (e.g., LC-HRMS) for impurity profiling and dynamic light scattering (DLS) to assess aggregation in solution .

Q. How should contradictory data in synthetic yields be addressed across studies?

  • Methodological Answer :

  • Reproducibility checks : Compare reaction scales (e.g., micro vs. bulk) and purity of starting materials (e.g., benzo[d]thiazole-2-amine ≥98% by HPLC) .
  • Byproduct analysis : Identify side products (e.g., N-tosylation overproducts) via preparative TLC or column chromatography .

Q. What computational strategies predict metabolic stability and degradation pathways?

  • Methodological Answer :

  • In silico tools : Use ADMET Predictor™ or SwissADME to estimate hepatic clearance and cytochrome P450 interactions .
  • Forced degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions, followed by LC-MS/MS for degradation product identification .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Accelerated stability testing : Store aliquots at 4°C, 25°C (60% RH), and 40°C for 1–3 months. Monitor degradation via HPLC-UV at 254 nm .
  • Lyophilization : Assess powder stability by comparing pre- and post-lyophilization NMR spectra to detect hydrate formation .

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